Palmatrubin chemical structure and properties
Palmatrubin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmatrubin, a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of Palmatrubin. Detailed experimental protocols for its isolation and key biological evaluations are presented, alongside a visual representation of its implicated signaling pathways, to facilitate further research and drug development efforts.
Chemical Structure and Identification
Palmatrubin is a quaternary isoquinoline alkaloid characterized by a tetracyclic ring system. Its systematic IUPAC name is 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol.
| Identifier | Value |
| IUPAC Name | 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol[1] |
| Molecular Formula | C₂₀H₂₀NO₄⁺[1] |
| Molecular Weight | 338.38 g/mol [1] |
| CAS Number | 16176-68-4[1] |
| Canonical SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O |
| InChI | InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 |
| InChIKey | QBUIDYLGKMWNEA-UHFFFAOYSA-O |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | Commercial supplier data |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| pKa | Data not available | N/A |
Spectroscopic Properties
Detailed spectroscopic data for Palmatrubin are essential for its identification and characterization. While complete spectra are not widely published, the following table outlines the expected spectroscopic characteristics based on its structure and data from related compounds.
| Spectroscopic Technique | Expected Characteristics |
| UV-Visible Spectroscopy | Absorption maxima (λmax) are expected in the UV-A and visible regions due to the extended conjugated system of the protoberberine core. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C=N⁺ (iminium) functional groups are anticipated. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show distinct signals for aromatic protons, methoxy groups, and methylene protons of the dihydroisoquinoline core. ¹³C NMR would reveal signals for quaternary aromatic carbons, methoxy carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | The mass spectrum would show a prominent molecular ion peak corresponding to the cationic formula [C₂₀H₂₀NO₄]⁺. Fragmentation patterns would involve the loss of methyl groups and other characteristic cleavages of the tetracyclic system. |
Biological and Pharmacological Activities
Extensive research has been conducted on the biological activities of Palmatine, a closely related protoberberine alkaloid. It is highly probable that Palmatrubin shares a similar pharmacological profile. Key activities include:
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Anti-inflammatory Activity: Palmatine has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.
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Antioxidant Activity: The compound exhibits significant antioxidant properties, protecting against oxidative stress.
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Anticancer Activity: Palmatine has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and causing cell cycle arrest.
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Antimicrobial Activity: It displays a broad spectrum of antimicrobial activity against various bacteria and fungi.
Signaling Pathways
The biological effects of Palmatine/Palmatrubin are mediated through the modulation of several key signaling pathways. The diagram below illustrates the proposed mechanism for its anti-inflammatory and antioxidant activities.
Caption: Proposed signaling pathways modulated by Palmatrubin.
Experimental Protocols
Isolation of Palmatrubin from Tinospora sagittata
This protocol is adapted from a method for isolating the related alkaloid, Palmatine, from a similar plant species.
Workflow Diagram:
Caption: Workflow for the isolation of Palmatrubin.
Detailed Protocol:
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Extraction:
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Air-dry the stems of Tinospora sagittata in the shade and pulverize them into a coarse powder.
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Perform Soxhlet extraction of the powdered plant material with a 70:30 mixture of methanol and acetone for approximately 16 hours at 40°C.
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Repeat the extraction cycle four times to ensure exhaustive extraction.
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Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous residue.
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Solvent Partitioning:
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Suspend the residue in a mixture of chloroform and water.
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Separate the layers in a separatory funnel. Collect the chloroform layer, which will contain the alkaloids.
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Column Chromatography:
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Dry the chloroform extract over anhydrous sodium sulfate and then evaporate to dryness.
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Subject the dried extract to silica gel column chromatography.
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Elute the column with a gradient of increasing methanol concentration in chloroform.
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Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing Palmatrubin.
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Purification and Characterization:
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Pool the fractions containing the compound of interest and subject them to further purification, if necessary, using techniques such as preparative high-performance liquid chromatography (HPLC).
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Characterize the purified compound using spectroscopic methods (NMR, MS, IR, and UV-Vis) to confirm its identity and purity as Palmatrubin.
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In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)
This in vivo assay is a standard method to evaluate the anti-inflammatory potential of a compound.
Workflow Diagram:
Caption: Workflow for the in vivo anti-inflammatory assay.
Detailed Protocol:
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Animals: Use healthy male Wistar rats, acclimatized to the laboratory conditions.
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Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., diclofenac sodium), and one or more test groups (different doses of Palmatrubin).
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Dosing: Administer the vehicle, standard drug, or Palmatrubin orally to the respective groups.
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Induction of Edema: One hour after dosing, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
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Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
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Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
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Cell Seeding: Seed a suitable cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of Palmatrubin. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
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Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration of Palmatrubin compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow Diagram:
Caption: Workflow for the broth microdilution antimicrobial assay.
Detailed Protocol:
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Preparation of Palmatrubin Dilutions: Prepare a series of twofold dilutions of Palmatrubin in a suitable broth medium in a 96-well microtiter plate.
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth.
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Inoculation: Inoculate each well containing the Palmatrubin dilutions with the microbial suspension. Include a positive control well (microorganism without Palmatrubin) and a negative control well (broth only).
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Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
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MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of Palmatrubin that completely inhibits visible growth of the microorganism.
Conclusion
Palmatrubin is a promising natural product with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical and physical properties, alongside its pharmacological potential. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the advancement of research into the therapeutic applications of this intriguing alkaloid. Further studies are required to fully elucidate its mechanisms of action and to establish its clinical efficacy and safety.
